molecular formula C18H16N4O3S B10997260 Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10997260
M. Wt: 368.4 g/mol
InChI Key: OQXWFQREUFCXGD-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a tetrahydrocyclopentapyrazole carbonylamino group at position 2. Its structural complexity arises from the fusion of a cyclopentane ring with a pyrazole moiety, which contributes to unique steric and electronic properties. Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional conformation, enabling precise analysis of bond angles, torsion angles, and intermolecular interactions .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 5-phenyl-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N4O3S/c1-25-17(24)14-15(10-6-3-2-4-7-10)26-18(19-14)20-16(23)13-11-8-5-9-12(11)21-22-13/h2-4,6-7H,5,8-9H2,1H3,(H,21,22)(H,19,20,23)

InChI Key

OQXWFQREUFCXGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=C2CCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the pyrazole moiety. The final step involves the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound A: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile ()

  • Core Structure: Pyranopyrazole fused with a dihydropyran ring vs. the thiazole-tetrahydrocyclopentapyrazole hybrid in the target compound.
  • Functional Groups: Methoxyphenyl and cyano groups vs. phenyl, carboxylate, and tetrahydrocyclopentapyrazole carbonylamino groups.
  • Synthesis : Prepared via multi-component one-pot reactions, highlighting efficient methodologies shared with the target compound’s likely synthesis route .

Compound B : Thiazol-5-ylmethyl carbamate derivatives ()

  • Core Structure: Thiazole ring with carbamate substituents vs. the target’s thiazole-carboxylate and pyrazole-carbonylamino groups.

Compound C: 5-Amino-1-{2-[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

  • Core Structure: Pyrazole-triazinone hybrid vs. the target’s thiazole-tetrahydrocyclopentapyrazole system.
  • Synthesis Yield : 49.79% yield via mercapto-triazine coupling, suggesting the target’s synthesis (if analogous) may require optimization for industrial scalability .

Key Comparative Data

Parameter Target Compound Compound A Compound B Compound C
Core Heterocycles Thiazole + tetrahydrocyclopentapyrazole Pyranopyrazole Thiazole Pyrazole + triazinone
Key Substituents Phenyl, carboxylate, cyclopentapyrazole-carbonylamino Methoxyphenyl, cyano Carbamate, hydroperoxypropyl Triazinone-thioether, carbonitrile
Synthetic Method Likely multi-component reaction (inferred) One-pot multi-component reaction Not specified Thiol-mediated coupling
Yield Not reported Not specified Not reported 49.79%
Potential Applications Enzyme inhibition (inferred from amide/thiazole motifs) Heterocyclic precursor Protease inhibition (speculative) Antimicrobial (speculative)

Research Findings and Implications

  • Electronic Profile : The electron-withdrawing carboxylate and amide groups in the target compound may enhance polar interactions relative to Compound B’s carbamate or Compound C’s carbonitrile.
  • Synthetic Complexity : The target’s fused cyclopentapyrazole likely requires specialized reaction conditions compared to the one-pot syntheses of Compound A, posing challenges in purity and yield optimization.

Biological Activity

Methyl 5-phenyl-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a thiazole ring, a phenyl group, and a pyrazole moiety, which contribute to its diverse biological activities. This article explores its biological activity through various studies and findings.

Molecular Formula

The molecular formula of the compound is C18H16N4O3SC_{18}H_{16}N_{4}O_{3}S, highlighting its intricate structure which enhances its solubility and reactivity.

Structural Features

The compound consists of:

  • Thiazole ring : Known for its role in various biological activities.
  • Phenyl group : Commonly associated with increased lipophilicity.
  • Pyrazole moiety : Often linked to anticancer properties.
  • Tetrahydrocyclopentane structure : This unique feature may enhance biological interactions compared to simpler analogs.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit various anticancer activities. For example:

  • In vitro studies have shown that derivatives of similar structures can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others .

Preliminary data suggest that this compound may interact with specific proteins involved in disease pathways. Techniques such as molecular docking and binding affinity assays are crucial for elucidating these interactions. The compound's potential as a therapeutic agent stems from its ability to modulate target proteins related to cancer progression.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesBiological ActivityUniqueness
Methyl 2-(5-methylpyrazolyl)-thiazoleThiazole and pyrazoleAntimicrobialLacks cyclopentane structure
Ethyl 4-amino-thiazoleThiazole onlyAntioxidantSimpler structure without pyrazole
Phenyl-pyrazole derivativePyrazole ringAnticancerNo thiazole component

The combination of both thiazole and pyrazole functionalities along with the tetrahydrocyclopentane structure may enhance its biological properties compared to simpler analogs.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of thiazole derivatives in comparison to established chemotherapeutics like doxorubicin. The findings indicated that the derivatives exhibited lower toxicity towards normal cells while maintaining efficacy against cancer cells. This suggests a promising therapeutic window for this compound in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various cancer-related targets. These studies indicate a strong interaction with proteins involved in cell proliferation and survival pathways, further supporting its potential as an anticancer agent .

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